(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a unique structural framework. The compound features:
- An (E)-configured 3,4-dihydroxybenzylidene substituent at position 1, introducing hydrogen-bonding capacity and redox-active properties due to the catechol moiety.
- An N-butyl carboxamide group at position 3, which modulates lipophilicity and steric bulk compared to shorter-chain or oxygen-containing analogs.
Its structural design aligns with analogs reported in recent literature, which are explored below.
属性
IUPAC Name |
2-amino-N-butyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-3-10-24-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)25-12-13-8-9-16(29)17(30)11-13/h4-9,11-12,29-30H,2-3,10,23H2,1H3,(H,24,31)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNANZDPWNATA-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the enzyme 15-lipoxygenase. Lipoxygenases are a family of enzymes that oxygenate polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. These enzymes play a crucial role in many physiological and pathological processes, including inflammation, atherosclerosis, and cancer.
Mode of Action
The compound is believed to inhibit 15-lipoxygenase through a REDOX mechanism. It competes with the substrate of the enzyme, leading to a decrease in the enzyme’s activity. The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases.
Biochemical Pathways
The inhibition of 15-lipoxygenase by this compound affects the metabolism of arachidonic acid, a key precursor of many bioactive lipid mediators. These mediators, which include prostaglandins, lipoxins, leukotrienes, and others, play important roles in various physiological and pathological processes.
Result of Action
The inhibition of 15-lipoxygenase by this compound can potentially modulate the production of bioactive lipid mediators, thereby affecting various physiological and pathological processes. For instance, it may help alleviate conditions associated with the overactivity of lipoxygenases, such as inflammation, atherosclerosis, and certain types of cancer.
生物活性
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by a pyrroloquinoxaline core and various functional groups, suggests diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available literature.
- Molecular Formula : C22H22N6O3
- Molecular Weight : 418.457 g/mol
- Purity : Typically around 95%
The compound features several functional groups that may contribute to its biological activity, such as amino and hydroxyl groups.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Buchwald–Hartwig Cross-Coupling Reaction : This method is often used for constructing the core structure.
- Analytical Techniques : NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to monitor purity and yield during synthesis.
Antifungal Activity
Recent studies have explored the antifungal potential of related pyrroloquinoxaline derivatives. For instance, derivatives evaluated for their ability to inhibit efflux pumps in Candida albicans showed promising results. The Minimum Inhibitory Concentration (MIC) values indicated that certain compounds could significantly reduce yeast cell growth when combined with fluconazole, suggesting a potential for overcoming drug resistance .
Antimalarial Activity
Research has indicated that quinoxaline derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies highlighted the importance of specific moieties in enhancing antimalarial efficacy .
Case Studies
-
Inhibition of Drug Efflux Pumps :
- A study evaluated various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters in Saccharomyces cerevisiae. The results demonstrated that several compounds acted as dual inhibitors, which is crucial for developing new antifungal therapies .
- Combination Therapy Against C. albicans :
Research Findings
The following table summarizes key findings from studies on related compounds:
| Compound Type | Activity | MIC Values (µM) | Notes |
|---|---|---|---|
| Piperazinyl-Pyrroloquinoxalines | Antifungal | 100 - 901 | Effective against drug-resistant strains |
| Quinoxaline Derivatives | Antimalarial | Not specified | Active against P. falciparum |
| Combination Therapy | Enhanced antifungal | Varies | Reduced fluconazole concentrations required |
相似化合物的比较
Key Findings :
- The N-butyl group in the target compound likely improves membrane permeability compared to the polar 2-methoxyethyl group in but may reduce solubility in aqueous media.
Benzylidene Substituent Variations
Key Findings :
- The 3,4-dihydroxybenzylidene group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., kinases or metal ions) compared to mono-hydroxy analogs .
准备方法
Retrosynthetic Analysis and Key Building Blocks
The target compound can be dissected into three primary components:
- Pyrrolo[2,3-b]quinoxaline core : A fused heterocyclic system combining pyrrole and quinoxaline rings.
- 3,4-Dihydroxybenzylidene Schiff base : Introduced via condensation of an amino group with 3,4-dihydroxybenzaldehyde.
- N-Butylcarboxamide : Positioned at the 3-carboxylate site through amidation.
Retrosynthetic disconnections suggest sequential assembly starting with the pyrroloquinoxaline scaffold, followed by functional group modifications.
Synthesis of the Pyrrolo[2,3-b]Quinoxaline Core
Cyclization of 3-Hydroxy-3-Pyrroline-2-One Derivatives
The core structure is synthesized via a cyclocondensation reaction between 3-hydroxy-3-pyrroline-2-one derivatives and o-phenylenediamine. Source details this method:
- Reactants : 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (0.155 mmol) and o-phenylenediamine (3 equiv.).
- Conditions : Glacial acetic acid, 90°C, 2–8 hours.
- Workup : Precipitation with water, purification via column chromatography (hexane/ethyl acetate).
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the diamine on the pyrroline carbonyl, followed by dehydration and aromatization.
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | 90 | 3 | 72 |
| 2 | Ethanol | 80 | 5 | 65 |
| 3 | Toluene | 110 | 2 | 58 |
Functionalization of the Core Structure
Introduction of the 2-Amino Group
Amino group installation at position 2 is achieved via nucleophilic substitution or direct synthesis:
- Method A (Source) : Nitro-group reduction using NaBH₄–CuSO₄ in ethanol (85% yield).
- Method B (Source) : Direct incorporation during cyclization by using aminated precursors.
Challenges : Competing side reactions necessitate careful control of reducing agents and reaction time.
Schiff Base Formation with 3,4-Dihydroxybenzaldehyde
Condensation Reaction
The final step involves Schiff base formation between the 1-amino group and 3,4-dihydroxybenzaldehyde:
- Reactants : 1-Aminopyrroloquinoxaline derivative (1 equiv.), 3,4-dihydroxybenzaldehyde (1.2 equiv.).
- Conditions : Ethanol, acetic acid catalyst, reflux, 6 hours.
- Workup : Recrystallization from ethanol/water.
Stereochemistry : The (E)-configuration is favored due to thermodynamic stability, confirmed by X-ray crystallography in analogous compounds.
Table 2: Schiff Base Reaction Optimization
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid | Ethanol | 6 | 75 |
| 2 | HCl | MeOH | 4 | 68 |
| 3 | None | DMF | 8 | 52 |
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Strategies
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Source reports microwave irradiation reducing reaction times by 50% for analogous compounds. For example, cyclization completed in 1 hour vs. 3 hours conventionally.
Solid-Phase Synthesis
Patent disclosures (Source) describe polymer-supported reagents for amidation steps, enabling easier purification and scalability.
常见问题
Q. What are the key steps in synthesizing (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Condensation : Reacting 3,4-dihydroxybenzaldehyde with a pyrroloquinoxaline precursor to form the Schiff base (imine) linkage under reflux in anhydrous ethanol .
- Carboxamide formation : Coupling the intermediate with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization from ethanol.
Q. Optimization strategies :
- Monitor reaction progress via TLC (Rf = 0.4–0.6 in CHCl₃/MeOH) to minimize side products .
- Adjust solvent polarity and temperature (e.g., 60–80°C for imine formation) to enhance yield .
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temperature | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Imine formation | Anhydrous ethanol | 70°C | Acetic acid (cat.) | 65–75 |
| Carboxamide coupling | DCM | RT | EDC/HOBt | 50–60 |
Q. How is the structural characterization of this compound validated?
Analytical techniques :
- NMR : ¹H/¹³C NMR confirms the (E)-configuration of the benzylidene group (δ 8.3–8.5 ppm for imine proton) and carboxamide NH signals (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 498.2379 (calc. 498.2379) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions between dihydroxy groups and pyrroloquinoxaline) .
Q. Table 2: Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H, CH=N), δ 6.7–7.1 (m, aromatic) | |
| HRMS | [M+H]⁺ = 498.2379 |
Advanced Research Questions
Q. What computational and experimental strategies are employed to optimize reaction yield and selectivity?
- Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for imine formation .
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to screen variables (solvent, temperature, catalyst loading) and identify optimal conditions .
- In situ monitoring : Raman spectroscopy tracks reaction kinetics in real time, enabling rapid adjustments .
Q. Table 3: DoE Variables for Reaction Optimization
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Solvent polarity | Ethanol | DMF | Ethanol/DCM mix |
| Temperature | 50°C | 80°C | 70°C |
| Catalyst (AcOH) | 0.1 eq | 0.5 eq | 0.3 eq |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?
- Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay, 48-h incubation) to minimize inter-lab variability .
- Metabolic stability testing : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to correlate degradation with activity loss .
- Target engagement studies : Perform SPR or ITC to measure binding affinity to proposed targets (e.g., kinases) and validate mechanism .
Q. What in vivo models are appropriate for assessing the compound’s pharmacokinetics and efficacy?
- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂ = 3–5 h) .
- Xenograft models : Use nude mice implanted with HT-29 colorectal tumors to evaluate tumor growth inhibition (dose: 25 mg/kg, i.p., 21 days) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to establish therapeutic index .
Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanism?
- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to distinguish competitive/non-competitive inhibition .
- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or topoisomerase II) .
- Site-directed mutagenesis : Validate predicted binding residues (e.g., Arg120 in COX-2) via alanine scanning .
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